2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide
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Overview
Description
2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group, a quinoline moiety, and an oxoacetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperidine and quinoline intermediates. The benzylation of piperidine can be achieved using benzyl chloride in the presence of a base such as sodium hydride. The quinoline derivative can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
The final step involves the coupling of the benzylpiperidine and the quinoline intermediates through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the benzylation and Skraup synthesis steps, as well as the development of more efficient catalysts and reagents for the amide bond formation.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the quinoline moiety using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxoacetamide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide or piperidine N-oxide derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring may interact with neurotransmitter receptors, while the quinoline moiety could inhibit certain enzymes. The oxoacetamide group may also play a role in the compound’s overall activity by stabilizing the molecule and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-17-15-22(20-9-5-6-10-21(20)25-17)26-23(28)24(29)27-13-11-19(12-14-27)16-18-7-3-2-4-8-18/h2-10,15,19H,11-14,16H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPRGGGVIHKASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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